molecular formula C19H13Cl2N3O4 B299996 Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Numéro de catalogue B299996
Poids moléculaire: 418.2 g/mol
Clé InChI: BNFAIQBZXQFKSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, commonly known as CC-115, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. CC-115 belongs to the class of pyrazolopyrimidine compounds and has a unique chemical structure that makes it a potential candidate for drug development.

Mécanisme D'action

CC-115 exerts its pharmacological effects by inhibiting the activity of mTORC1 and mTORC2. These enzymes are involved in the regulation of various cellular processes, including protein synthesis, cell growth, and survival. CC-115 binds to the ATP-binding site of mTOR and prevents its activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CC-115 has been shown to have a broad range of biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. CC-115 has also been shown to reduce inflammation in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, CC-115 has been shown to reduce fibrosis in animal models of liver and lung fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

CC-115 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach intracellular targets. It has a high selectivity for mTORC1 and mTORC2, which reduces the risk of off-target effects. CC-115 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, CC-115 has some limitations for lab experiments, including its complex synthesis process and high cost of production.

Orientations Futures

For research on CC-115 include the optimization of its pharmacokinetic properties, identification of biomarkers for patient selection, and evaluation of its safety and efficacy in clinical trials. Additionally, CC-115 may have potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases, which warrant further investigation.

Méthodes De Synthèse

The synthesis of CC-115 involves several chemical reactions, including the condensation of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with pyrazolone, followed by cyclization and esterification. The final product is obtained by purification through chromatography and recrystallization. The synthesis of CC-115 is a complex process and requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

CC-115 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of two key enzymes, mTORC1 and mTORC2, which play a crucial role in cell growth and survival. CC-115 has demonstrated efficacy in preclinical models of cancer, autoimmune diseases, and fibrotic disorders. It has also shown promising results in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy agents.

Propriétés

Nom du produit

Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Formule moléculaire

C19H13Cl2N3O4

Poids moléculaire

418.2 g/mol

Nom IUPAC

methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C19H13Cl2N3O4/c1-28-19(27)15-14-16(24(22-15)13-5-3-2-4-12(13)21)18(26)23(17(14)25)11-8-6-10(20)7-9-11/h2-9,14,16H,1H3

Clé InChI

BNFAIQBZXQFKSK-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

SMILES canonique

COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.